REACTION_SMILES
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[CH3:16][CH2:17][OH:18].[CH3:4][c:5]1[cH:6][c:7]([CH2:8][Cl:9])[cH:10][cH:11][c:12]1[N+:13](=[O:14])[O-:15].[NH2:2][NH2:3].[OH2:1]>>[NH:2]([NH2:3])[CH2:8][c:7]1[cH:6][c:5]([CH3:4])[c:12]([N+:13](=[O:14])[O-:15])[cH:11][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(CCl)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc(CNN)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |